Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Overview
Description
Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylmorpholine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, primary alcohols, and substituted morpholine derivatives. These products have various applications in chemical synthesis and research .
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, such as:
- Tert-butyl 2,2-dimethylmorpholine-4-carboxylate
- 6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
- Tert-butyl 6-(hydroxymethyl)-morpholine-4-carboxylate
Uniqueness
Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research .
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFSVQAEKAPAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.